Trametinib-13C6 chemical structure and properties
Trametinib-13C6 chemical structure and properties
This technical guide provides a comprehensive overview of Trametinib-13C6, a stable isotope-labeled form of Trametinib, for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Properties
Trametinib-13C6 is a stable isotope-labeled analog of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The incorporation of six carbon-13 isotopes makes it an ideal internal standard for quantitative mass spectrometry-based assays, allowing for precise differentiation from its unlabeled counterpart.[1][2]
Chemical Structure
IUPAC Name: N-[3---INVALID-LINK--cyclohexa-1,3,5-trien-1-yl]acetamide
Physicochemical and Pharmacokinetic Data
The following table summarizes the key physicochemical and pharmacokinetic properties of Trametinib-13C6. Note that while the isotopic labeling minimally affects these properties, most experimental data is derived from studies on the unlabeled Trametinib.
| Property | Value |
| Chemical Formula | C₂₀¹³C₆H₂₃FIN₅O₄[1] |
| Molecular Weight | 621.35 g/mol [1][3] |
| Exact Mass | 621.09801 Da |
| CAS Number | 871700-17-3 (Unlabeled)[1] |
| Appearance | White to off-white powder |
| Storage Conditions | Freezer (-20°C) for long-term storage[1] |
| Protein Binding | 97.4% bound to human plasma proteins[4] |
| Apparent Volume of Distribution (Vc/F) | 214 L[4] |
| Route of Elimination | >80% recovered in feces; <20% recovered in urine (<0.1% as parent molecule)[4][5] |
| Metabolism | Primarily via deacetylation by carboxylesterases (1b/c and 2). Minor pathway includes CYP3A4-mediated oxidation.[4] |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Trametinib is a reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[6][7] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[4][6][8] By binding to an allosteric site on MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that promotes unregulated cell proliferation, differentiation, and survival.[6][9]
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib on MEK1/2.
Experimental Protocols & Methodologies
Trametinib-13C6 is primarily used as an internal standard in analytical methods to ensure accuracy and precision. Below are representative protocols for its application.
Synthesis of Trametinib Intermediate
A key step in Trametinib synthesis involves the cyclization of a pyridyltrione compound with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. A patented method describes an efficient process where malonic acid mono-formamide monoethyl ester and methyl malonic acid undergo a cyclization reaction to produce the crude pyridyltrione compound. This intermediate is then directly cyclized with the urea compound without needing extensive purification, achieving a high overall yield.[10] The synthesis of the ¹³C₆-labeled phenyl ring precursor would be the critical modification to produce Trametinib-13C6.
Caption: Workflow for the synthesis of a key Trametinib intermediate.
Quantitative Analysis by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the quantification of Trametinib in bulk drug and pharmaceutical dosage forms.[5][11][12]
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Objective: To determine the concentration of Trametinib in a sample. Trametinib-13C6 would be added as an internal standard for LC-MS based methods.
-
Instrumentation: HPLC system with UV or Mass Spectrometry (MS) detector.
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Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent C18, 4.6mm x 150mm, 5µm).[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M dipotassium hydrogen phosphate, pH 4.0) and an organic solvent (e.g., methanol) in a 50:50 v/v ratio is a common starting point.[5] Other reported mobile phases include mixtures of ammonium acetate buffer, methanol, acetonitrile, and tetrahydrofuran.[12]
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Column Temperature: Ambient (e.g., 25°C).[12]
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-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving Trametinib reference standard and/or sample in the mobile phase or a suitable solvent like methanol.[12]
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For LC-MS, a known concentration of Trametinib-13C6 is spiked into all samples, calibrators, and quality controls.
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 10-30 µg/mL).[11]
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-
Data Analysis:
-
A calibration curve is generated by plotting the peak area of the analyte against its concentration. The relationship is typically linear (y = mx + c).[11]
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For LC-MS, the ratio of the peak area of the analyte (Trametinib) to the peak area of the internal standard (Trametinib-13C6) is used to construct the calibration curve, which corrects for variability in sample processing and instrument response.
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Caption: A typical bioanalytical workflow using Trametinib-13C6 as an internal standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trametinib-13C6 | CAS | LGC Standards [lgcstandards.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iajps.com [iajps.com]
- 6. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 7. trametinib - My Cancer Genome [mycancergenome.org]
- 8. researchgate.net [researchgate.net]
- 9. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 11. bepls.com [bepls.com]
- 12. storage.googleapis.com [storage.googleapis.com]
